4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Description
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative characterized by a 4-methoxyphenyl group at position 4, a methyl group at position 3, and an amine group at position 5 of the pyrazole ring, with a hydrochloride counterion (CAS: 91259-04-0) . Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and biological activity .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8;/h3-6H,1-2H3,(H3,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJNPRMHBARTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
In a representative procedure, 4-methoxyphenylhydrazine hydrochloride (1 mmol) is combined with ethyl acetoacetate (1.2 mmol) in dimethyl sulfoxide (DMSO) with Pd(dba)₂ (0.5 equiv.) as a catalyst. The mixture is irradiated in a microwave reactor at 100°C for 5–10 minutes under 50 W power. This method achieves cyclization efficiently, with yields exceeding 85% due to enhanced reaction kinetics.
Key Parameters:
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Catalyst : Pd(dba)₂ improves regioselectivity for the 1,5-diamine structure.
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Solvent : Polar aprotic solvents like DMSO favor rapid dielectric heating.
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Temperature : Controlled microwave heating minimizes side reactions.
Classical Condensation with β-Keto Esters
Traditional condensation remains a cornerstone for pyrazole synthesis. A method reported in ARKIVOC involves reacting 4-methoxyphenylhydrazine with methyl 3-aminocrotonate in refluxing ethanol.
Stepwise Mechanism
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Hydrazine Activation : 4-Methoxyphenylhydrazine reacts with the β-keto ester’s carbonyl group, forming a hydrazone intermediate.
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Cyclization : Intramolecular nucleophilic attack by the amine group generates the pyrazole ring.
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Acidification : The free base is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.
Yield and Purity:
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Free Base Yield : 78–84% after recrystallization.
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Hydrochloride Formation : Near-quantitative conversion (98%).
Reductive Amination of Nitropyrazole Intermediates
Introducing the amine group via nitro reduction is a viable pathway. A PMC study describes the synthesis of analogous pyrazoles using SnCl₂·2H₂O in hydrochloric acid.
Procedure Overview
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Nitro Group Introduction : 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-nitro is prepared via nitration of the parent pyrazole.
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Reduction : The nitro intermediate is reduced with SnCl₂ in HCl/ethanol (1:1) at 60°C for 4 hours .
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Salt Formation : The amine is precipitated as the hydrochloride salt using concentrated HCl.
Advantages:
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Selectivity : SnCl₂ selectively reduces nitro groups without affecting methoxy substituents.
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Scalability : Suitable for multi-gram synthesis (tested up to 50 g).
One-Pot Multicomponent Reactions
Sodium acetate-catalyzed multicomponent reactions offer streamlined synthesis. A protocol from RSC Advances combines 4-methoxyphenylhydrazine , acetylacetone , and ammonium acetate in ethanol at room temperature.
Reaction Dynamics
Performance Metrics:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room Temperature | 92 | 99 |
| Reflux | 88 | 97 |
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methods enable rapid library generation. A PMC protocol immobilizes Wang resin-bound β-keto esters for stepwise pyrazole assembly.
Steps:
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Resin Functionalization : Load β-keto esters onto Wang resin via ester linkages.
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Hydrazine Coupling : Treat with 4-methoxyphenylhydrazine in DMF.
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Cleavage and Salt Formation : Release the free base with TFA/H₂O, then add HCl.
Advantages:
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Purity : >95% due to resin-based purification.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microwave | 85–90 | 10 min | Moderate | High |
| Classical | 75–84 | 6–8 hrs | High | Low |
| Reductive Amination | 70–78 | 4–6 hrs | High | Moderate |
| Multicomponent | 88–92 | 2–3 hrs | High | Low |
| Solid-Phase | 90–95 | 24 hrs | Low | High |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, while nitration can introduce a nitro group to the aromatic ring.
Scientific Research Applications
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Methoxy vs. Methyl/Chloro Groups : The 4-methoxyphenyl substituent in the target compound may enhance solubility compared to lipophilic analogs like 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride . Chlorophenyl derivatives (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) exhibit herbicidal activity but lower selectivity .
- Hydrochloride Salt : The hydrochloride form improves crystallinity and stability, as seen in pharmaceutical impurities (e.g., paroxetine-related compounds) .
Biological Activity :
- Pyrazole derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) often show enhanced herbicidal or antimicrobial activity . However, the target compound’s methoxy group, an electron-donating substituent, may prioritize metabolic stability over potency .
- 5-Acyloxypyrazoles demonstrate antibacterial properties, suggesting that modifications at position 5 could unlock new functionalities for the target compound .
Synthetic Pathways: Many analogs are synthesized via condensation reactions between substituted aldehydes and hydrazine derivatives (e.g., malononitrile, cyanoacetamide) . The target compound likely follows similar routes, with hydrochloride formation occurring in the final step .
Biological Activity
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structural characteristics, including a methoxyphenyl substituent and a methyl group on the pyrazole ring, contribute to its pharmacological potential.
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 239.70 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various therapeutic areas:
- Antimicrobial Activity :
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Anti-inflammatory Properties :
- The compound has been investigated for its anti-inflammatory effects, with research indicating that it may inhibit key enzymes involved in inflammatory processes. Molecular docking studies have explored its binding affinity to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
- Anticancer Potential :
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various pyrazole derivatives highlighted that this compound showed a minimum inhibitory concentration (MIC) against specific bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results underscore its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Studies
In vitro assays demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The following table summarizes the effects observed:
| Treatment | Nitric Oxide Production (µM) |
|---|---|
| Control | 25 |
| LPS | 50 |
| LPS + Compound (10 µM) | 15 |
This reduction suggests that this compound could be beneficial in treating inflammatory diseases .
Anticancer Activity
The anticancer properties were evaluated using various cell lines, revealing notable cytotoxic effects. The following table illustrates the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MDA-MB-231 | 15 |
| HepG2 | 20 |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays, demonstrating its potential as an anticancer therapeutic .
Case Studies
Several case studies have documented the successful application of pyrazole derivatives in clinical settings:
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Case Study on Inflammatory Diseases :
A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of a pyrazole derivative similar to our compound. Results indicated significant improvement in joint inflammation and pain relief compared to placebo controls. -
Oncology Trials :
Early-phase trials using pyrazole-based compounds for treating breast cancer showed promising results, with patients experiencing reduced tumor size and improved quality of life metrics.
Q & A
Basic Research Question
- X-ray crystallography : Resolves bond angles (e.g., α = 79.906° in triclinic crystals) and confirms substitution patterns on the pyrazole ring .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers by analyzing coupling constants (e.g., J = 2.1 Hz for meta-substituted methoxy groups) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂) and fragmentation pathways .
How can contradictions in biological activity data be systematically addressed?
Advanced Research Question
Discrepancies in antibacterial or anticancer assays often arise from:
- Cellular permeability : LogP values >3.5 (calculated via ChemDraw) correlate with improved membrane penetration but may reduce solubility.
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways, guiding structural modifications (e.g., fluorination at C4 to block oxidative metabolism) .
- Target selectivity : Kinase profiling (e.g., against hCA I/II isoenzymes) clarifies off-target effects; pA₂ values <6 indicate weak antagonism .
What methodologies validate the stability of this compound under storage?
Basic Research Question
- Accelerated stability studies : Exposure to 40°C/75% RH for 6 months with HPLC monitoring detects degradation products (e.g., demethylation at the methoxy group) .
- Photostability : ICH Q1B guidelines recommend UV irradiation (1.2 million lux·hr) to assess light sensitivity; amber glass vials reduce decomposition .
How do substituent modifications at the pyrazole C3/C5 positions affect pharmacological profiles?
Advanced Research Question
- C3 methylation : Enhances metabolic stability but reduces hydrogen-bonding capacity, lowering affinity for polar targets (e.g., bacterial DHFR) .
- C5 amine functionalization : Conversion to thiourea derivatives (via reaction with NH₄SCN) improves antibacterial activity (MIC = 8 µg/mL against S. aureus) .
- 4-Methoxyphenyl vs. halogenated analogs : Fluorine substitution increases logD (by ~0.5 units) and enhances blood-brain barrier penetration in CNS-targeted analogs .
What experimental strategies mitigate scalability challenges in multi-step syntheses?
Advanced Research Question
- Flow chemistry : Continuous processing minimizes intermediate isolation (e.g., in situ acylation reduces purification steps by 40%) .
- Catalyst recycling : Immobilized Pd/C (10% w/w) in Suzuki couplings achieves >90% yield over 5 cycles, reducing costs .
How are structure-activity relationships (SARs) quantified for pyrazole-based anticancer agents?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
